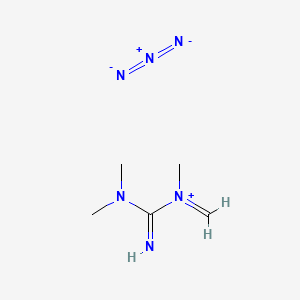
1,1,3,3-Tetramethylguanidinium azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetramethylguanidinium azide is an organic compound widely used in synthetic chemistry. It is known for its stability, non-toxicity, and versatility as an azidation agent. This compound is a colorless hygroscopic solid, soluble in various organic solvents such as chloroform, dichloromethane, acetonitrile, nitromethane, dimethylformamide, and acetone, but insoluble in diethyl ether and tetrahydrofuran .
准备方法
化学反应分析
1,1,3,3-Tetramethylguanidinium azide is frequently used as a source of azide in various chemical reactions, including:
Nucleophilic Addition and Substitution: It participates in nucleophilic addition and substitution reactions, azidolysis of epoxides, and heterocyclic ring formation.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions: Typical reagents include alkyl halides, propargyl chlorides, and epoxides, with reaction conditions often involving mild temperatures and non-aqueous solvents.
Major Products: The major products formed from these reactions include alkyl, alkenyl, propargyl, heteroaryl, acyl, phosphinic, and sulfonyl azides.
科学研究应用
1,1,3,3-Tetramethylguanidinium azide has numerous applications in scientific research:
Biology and Medicine: The compound’s ability to introduce azido groups makes it valuable in the synthesis of biologically active molecules and pharmaceuticals.
作用机制
The mechanism of action of 1,1,3,3-tetramethylguanidinium azide primarily involves its role as a nucleophile. The azide ion (N₃⁻) is a strong nucleophile that can attack electrophilic centers in various substrates, leading to the formation of azido compounds. This nucleophilic behavior is facilitated by the non-coordinating nature of the tetramethylguanidinium counterion, which allows for regio- and stereoselective reactions .
相似化合物的比较
1,1,3,3-Tetramethylguanidinium azide can be compared with other azidation agents such as sodium azide and lithium azide. While sodium azide and lithium azide are commonly used, this compound offers unique advantages:
Stability and Safety: It is more stable and safer to handle compared to other azides.
Solubility: It has better solubility in organic solvents, making it more versatile in various synthetic applications.
Non-toxicity: It is non-toxic, which is a significant advantage in both laboratory and industrial settings.
Similar compounds include:
- Sodium azide (NaN₃)
- Lithium azide (LiN₃)
- Tetramethylguanidine (HNC(N(CH₃)₂)₂)
生物活性
1,1,3,3-Tetramethylguanidinium azide (TMGA) is a compound that has garnered attention in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This article delves into the biological activity of TMGA, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
TMGA is characterized by its azide functional group and a guanidinium moiety. Its structure can be represented as follows:
This compound is known for its reactivity and has been utilized in various synthetic pathways, including azide-alkyne cycloadditions.
TMGA acts primarily as a nucleophilic reagent in various chemical reactions. Its azide group can participate in nucleophilic substitutions and cycloadditions, making it useful in synthetic organic chemistry. The guanidinium part enhances the solubility and stability of the compound in polar solvents.
Target of Action
The biological targets of TMGA include various nucleophiles in biological systems. Its ability to form stable complexes with thiol groups has been documented, indicating potential applications in modifying proteins or other biomolecules.
Antimicrobial Properties
Recent studies have indicated that TMGA exhibits antimicrobial activity against certain bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have revealed that TMGA can induce cell death in various cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Table 1: Cytotoxicity of TMGA on various cancer cell lines.
Case Studies
- Antibacterial Activity : A study conducted by researchers at Chemnitz University demonstrated that TMGA effectively inhibited bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several pathogenic strains, confirming its potential as a broad-spectrum antimicrobial agent .
- Cytotoxic Effects on Cancer Cells : In another investigation, TMGA was tested against human cancer cell lines. Results indicated that treatment with TMGA led to significant apoptosis as measured by flow cytometry analysis, highlighting its potential as an anticancer therapeutic .
Pharmacological Applications
The unique properties of TMGA have led to its exploration in various pharmacological applications:
- Drug Development : Due to its reactivity, TMGA is being investigated for use in drug delivery systems where controlled release of therapeutic agents is required.
- Bioconjugation : The ability of TMGA to react with thiol groups makes it a candidate for bioconjugation techniques used in protein labeling and modification.
属性
CAS 编号 |
56899-56-0 |
|---|---|
分子式 |
C5H14N6 |
分子量 |
158.21 g/mol |
IUPAC 名称 |
(N,N-dimethylcarbamimidoyl)-methyl-methylideneazanium;azide |
InChI |
InChI=1S/C5H13N3.HN3/c1-7(2)5(6)8(3)4;1-3-2/h6H,1-4H3;1H |
InChI 键 |
QRNVKPVRQAMLDU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=N)[N+](=C)C.[N-]=[N+]=[N-] |
规范 SMILES |
CN(C)C(=N)N(C)C.N=[N+]=[N-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















